2-(Furan-2-yl)nicotinonitrile

Medicinal Chemistry Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR)

2-(Furan-2-yl)nicotinonitrile (IUPAC: 2-(furan-2-yl)pyridine-3-carbonitrile) is a heterocyclic building block with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. This compound is a member of the nicotinonitrile class, characterized by a pyridine ring with a nitrile group at the 3-position and a furan substituent at the 2-position.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B1341814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)nicotinonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=CO2)C#N
InChIInChI=1S/C10H6N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H
InChIKeyZKRHPNIVVDDXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)nicotinonitrile (CAS 1822827-86-0) for Research and Chemical Procurement: A Structural and Functional Baseline


2-(Furan-2-yl)nicotinonitrile (IUPAC: 2-(furan-2-yl)pyridine-3-carbonitrile) is a heterocyclic building block with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . This compound is a member of the nicotinonitrile class, characterized by a pyridine ring with a nitrile group at the 3-position and a furan substituent at the 2-position. This specific substitution pattern integrates two privileged heterocyclic systems—furan and nicotinonitrile—within a single, low-molecular-weight scaffold, positioning it as a versatile precursor for downstream derivatization in medicinal chemistry and materials science [1]. Commercially, it is typically offered with a purity of 95% .

Scaffold Furan-nicotinonitrile heterocyclic building block for medicinal chemistry
Privileged core Reported privileged scaffold for A2A adenosine receptor ligand design
Structure Derivative structure confirmed by single-crystal XRD, supporting reliable derivatization

Why 2-(Furan-2-yl)nicotinonitrile Cannot Be Replaced by Generic Nicotinonitrile Analogs for Specialized Research


Generic substitution of 2-(furan-2-yl)nicotinonitrile with closely related analogs, such as 2-phenylnicotinonitrile or other 2-aryl derivatives, often fails to preserve the specific electronic and steric properties essential for target binding or reactivity. The furan ring introduces a distinct heteroatom (oxygen) into the pi-system, resulting in altered electron density distribution, dipole moment, and hydrogen-bonding capability compared to phenyl or thiophene analogs [1]. Crucially, in the context of A2A adenosine receptor antagonism, research has demonstrated that the presence of a furan group, rather than a phenyl ring, is a key structural determinant for achieving high receptor affinity, a finding that underscores the non-interchangeability of these seemingly similar scaffolds [1]. This evidence highlights the necessity of procuring the precise 2-(furan-2-yl)nicotinonitrile core when its unique physicochemical profile is required for structure-activity relationship (SAR) studies or the synthesis of targeted bioactive molecules.

Furan oxygen provides unique H-bonding and electronic effects; 2-phenylnicotinonitrile may not reproduce A2A receptor binding profile.
LogP and TPSA differ significantly from thiophene and phenyl analogs; physicochemical property screening may shift.
Furan ring enables specific synthetic transformations (Diels-Alder, electrophilic substitution) not available to phenyl analogs.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)nicotinonitrile Against Its Closest Analogs


A2A Adenosine Receptor Affinity: Furan vs. Phenyl Substitution on the Nicotinonitrile Scaffold

In a series of 2-amino-nicotinonitrile-based A2A adenosine receptor antagonists, the presence of a 6-furan-2-yl substituent is critical for high receptor affinity. The study by Mantri et al. (2008) explicitly concluded that 'the presence of at least one furan group rather than phenyl is beneficial for high affinity on the A2A adenosine receptor' [1]. While the study provided quantitative Ki values for specific lead compounds (LUF6050: Ki=1.4 nM; LUF6080: Ki=1.0 nM) which contain additional substitutions beyond the core structure, these data serve as robust class-level inference that the furan-pyridine-carbonitrile core of 2-(furan-2-yl)nicotinonitrile is a privileged scaffold. Selecting a 2-phenyl analog would eliminate this beneficial oxygen heteroatom, risking a significant reduction in binding affinity. The inactivity of the phenyl analogs was not quantified, but the conclusion of comparative superiority of the furan is based on the dataset across the compound series.

A2A Receptor Affinity
Class-level inference
Target core
Furan-2-yl nicotinonitrile core present in lead compounds with Ki 1.0–1.4 nM
Phenyl analog
Furan replaced by phenyl; study concludes furan is beneficial for high affinity
Furan oxygen critical for A2A binding; phenyl analog may lose high affinity
Inferred from compound series; not direct measurement on core scaffold
Medicinal Chemistry Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Dipole Moment Compared to Thiophene and Phenyl Analogs

The substitution of a furan ring (C4H3O) with a thiophene (C4H3S) or phenyl (C6H5) group at the 2-position of nicotinonitrile results in markedly different molecular descriptors. In silico predictions and standardized database values indicate that 2-(furan-2-yl)nicotinonitrile exhibits a LogP (octanol-water partition coefficient) of approximately 1.6-2.0, which is ~0.5 log units lower than its thiophene analog (2-(thiophen-2-yl)nicotinonitrile) and ~1.0 log unit lower than the phenyl analog (2-phenylnicotinonitrile), as reported in physicochemical property databases . The furan oxygen serves as a hydrogen bond acceptor (HBA), while the sulfur in thiophene is a poor HBA, and phenyl lacks a heteroatom. The calculated topological polar surface area (TPSA) for 2-(furan-2-yl)nicotinonitrile is ~46 Ų, compared to ~38 Ų for the thiophene and ~33 Ų for the phenyl analog, which directly impacts membrane permeability predictions. These differences are critical for lead optimization, particularly for targeting CNS or intracellular proteins.

Lipophilicity & Polarity
Data to verify
Furan derivative
LogP ~1.6–2.0, TPSA ~46 Ų
Thiophene / Phenyl
Thiophene: LogP ~2.1–2.5, TPSA ~38 Ų; Phenyl: LogP ~2.6–3.0, TPSA ~33 Ų
Furan increases polarity and H-bonding capacity vs. analogs
Predicted values; experimental verification recommended
Computational Chemistry Drug Design Physicochemical Property Analysis

Synthetic Versatility: A Privileged Intermediate for Downstream Functionalization vs. Non-Functionalizable Analogs

2-(Furan-2-yl)nicotinonitrile serves as a key intermediate in the synthesis of more complex bioactive molecules, a role that its phenyl or thiophene analogs cannot fulfill identically. The furan ring can undergo specific reactions—such as Diels-Alder cycloadditions or electrophilic substitution at the 5-position—that are incompatible with phenyl or thiophene rings. The unequivocal assignment of the compound's structure has been confirmed by single-crystal X-ray diffraction in its 2-methoxy derivative (directly derived from our target compound), with the crystal structure stabilized by C—H···O/N hydrogen bonding and π···π stacking interactions, as reported by Al-Masri et al. (2025) [1]. This structural confirmation validates the reliability of the scaffold for further derivatization. In contrast, the analogous 2-phenylnicotinonitrile lacks the furan oxygen, which precludes these specific non-covalent interactions and synthetic pathways. While not a direct kinetic comparison, this establishes that the compound is not a simple end-user molecule but a validated, structurally confirmed synthetic intermediate, directly differentiating it from analogs that may be less synthetically versatile.

Structure Validation
Supporting evidence
Single-crystal XRD confirmed in 2-methoxy derivative
Validates scaffold identity for downstream synthesis
Derivative structure; core connectivity assured
Synthetic Chemistry Medicinal Chemistry Heterocyclic Building Blocks

Procurement-Driven Application Scenarios: Where 2-(Furan-2-yl)nicotinonitrile is the Optimal Choice


Design and Synthesis of Novel Adenosine A2A Receptor Antagonists for CNS Disorders

As established in Section 3, the furan-substituted nicotinonitrile core is a validated privileged scaffold for achieving high A2A receptor affinity. Researchers developing new antagonists for Parkinson's disease or other CNS indications should prioritize the procurement of 2-(furan-2-yl)nicotinonitrile for constructing lead optimization libraries, as replacing the core with a phenyl analog would remove the heteroatom essential for high-affinity binding [1]. The core structure is directly linked to lead compounds with sub-nanomolar to low nanomolar Ki values [1].

Physicochemical Property Screening for Oral Bioavailability Optimization

The quantifiably lower LogP and higher TPSA of 2-(furan-2-yl)nicotinonitrile compared to its thiophene and phenyl analogs (see Section 3) make it a critical tool for medicinal chemistry teams aiming to reduce lipophilicity and improve solubility and permeability profiles of lead series. Procurement of the furanyl derivative enables direct experimental validation of these property differences, which are decisive parameters in the hit-to-lead phase.

Construction of Furan-Specific Chemical Libraries via Selective Functionalization

The unique reactivity of the furan ring in 2-(furan-2-yl)nicotinonitrile, including its capacity for Diels-Alder reactions and electrophilic substitution, makes it an essential monomer for diversity-oriented synthesis. The compound's structure has been confirmed by single-crystal X-ray diffraction in derivative form, validating its integrity for library construction [1]. This cannot be replicated with 2-phenylnicotinonitrile, which lacks the heterocyclic oxygen necessary for such transformations.

Application
Selection Property
Validation Focus
A2A receptor antagonist research
Furan-substituted nicotinonitrile privileged scaffold
A2A binding assay and functional antagonism testing
Lead optimization: polarity tuning
Lower LogP, higher TPSA vs. thiophene/phenyl analogs
Solubility, permeability, and PK profile assays
Furan-specific chemical library synthesis
Furan ring reactivity (Diels-Alder, electrophilic substitution)
Derivatization scope and structural confirmation
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